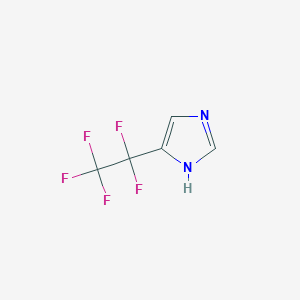

1H-Imidazole, 4-(pentafluoroethyl)-

Description

The Significance of Perfluoroalkylated Imidazoles in Contemporary Chemical Sciences

The incorporation of perfluoroalkyl chains into imidazole (B134444) rings has become a key strategy in modern chemical design. nih.gov The high electronegativity of fluorine atoms leads to strong carbon-fluorine bonds, resulting in compounds with enhanced thermal and metabolic stability. nih.govresearchgate.net This increased stability is a highly desirable trait in the development of new agrochemicals and pharmaceuticals. researchgate.netnih.gov

Perfluoroalkylation can also significantly impact the lipophilicity of the parent imidazole. nih.govresearchgate.net This modification can improve a molecule's ability to cross cell membranes, a critical factor for the bioavailability of potential drug candidates. Furthermore, the electron-withdrawing nature of perfluoroalkyl groups can modulate the pKa of the imidazole ring, influencing its interactions with biological targets. nih.gov The introduction of a trifluoromethyl group, a related perfluoroalkyl substituent, has been shown to alter the electronic properties of imidazole derivatives, affecting their fluorescence and non-linear optical behavior. nih.gov These unique characteristics make perfluoroalkylated imidazoles valuable components in the creation of advanced materials, such as ionic liquids and functional polymers. researchgate.net

| Property | Imidazole | Expected Effect of 4-(pentafluoroethyl) Substitution |

| Molecular Formula | C₃H₄N₂ | C₅H₃F₅N₂ |

| Molecular Weight | 68.08 g/mol | 202.08 g/mol |

| pKa (of conjugate acid) | ~7.1 nih.gov | Expected to be lower (more acidic) |

| Lipophilicity (LogP) | -0.08 | Expected to be significantly higher |

| Thermal Stability | Moderate | Expected to be higher |

| Metabolic Stability | Low to moderate | Expected to be higher |

Current Research Trajectories and Future Prospects for 1H-Imidazole, 4-(pentafluoroethyl)-

While specific research focused solely on 1H-Imidazole, 4-(pentafluoroethyl)- is not extensively documented in publicly available literature, its potential can be inferred from the broader field of perfluoroalkylated heterocycles. Current research in this area is heavily focused on the development of novel synthetic methodologies for the direct introduction of perfluoroalkyl groups onto heterocyclic scaffolds. rsc.orgresearchgate.net These efforts aim to provide more efficient and selective access to compounds like 1H-Imidazole, 4-(pentafluoroethyl)-, which can then be utilized as building blocks in more complex molecular architectures.

Future prospects for 1H-Imidazole, 4-(pentafluoroethyl)- likely lie in its application as a key intermediate in medicinal chemistry and materials science. In the pharmaceutical arena, it could be incorporated into novel drug candidates to enhance their metabolic stability and cell permeability. nih.govnih.gov The unique electronic properties conferred by the pentafluoroethyl group may also lead to the discovery of new biological activities. nih.gov

In the realm of materials science, 1H-Imidazole, 4-(pentafluoroethyl)- could be a precursor for the synthesis of novel ionic liquids with tailored properties, such as high thermal stability and specific solubility characteristics. Furthermore, its incorporation into polymers could lead to materials with enhanced chemical resistance and unique surface properties. As synthetic methods become more refined and the fundamental properties of such molecules are further elucidated through computational and experimental studies, the research landscape for 1H-Imidazole, 4-(pentafluoroethyl)- and its derivatives is expected to expand significantly. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5N2/c6-4(7,5(8,9)10)3-1-11-2-12-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQFEOJPKJMEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341822 | |

| Record name | 1H-Imidazole, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81769-52-0 | |

| Record name | 1H-Imidazole, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Imidazole, 4 Pentafluoroethyl and Its Chemical Analogues

Regioselective Synthesis Strategies for 4-Pentafluoroethyl Imidazoles

The precise placement of substituents on the imidazole (B134444) ring is paramount for controlling the molecule's ultimate properties and function. For 4-pentafluoroethyl imidazoles, achieving regioselectivity is a key synthetic hurdle. Strategies often involve either building the imidazole ring with the pentafluoroethyl group already in place or selectively functionalizing a pre-formed imidazole.

Alkylation and Arylation Protocols for Functionalized Imidazoles

One of the most direct routes to functionalized 4-(pentafluoroethyl)imidazoles involves the N-alkylation of a pre-existing 4-(pentafluoroethyl)imidazole scaffold. Research has demonstrated the practical synthesis and regioselective alkylation of derivatives like methyl 4(5)-(pentafluoroethyl)-2-propylimidazole-5(4)-carboxylate. acs.org In these cases, the powerful electron-withdrawing nature of the pentafluoroethyl group plays a crucial role. It inductively stabilizes the anion formed at the N1 position, thereby directing alkylating agents to bond at this site with high regioselectivity. acs.org This electronic preference allows for the predictable synthesis of N1-alkylated products, which can be challenging to obtain selectively through other methods. nih.gov

The synthesis of the initial 4-(pentafluoroethyl)imidazole core can be complex, with direct approaches sometimes resulting in low yields. acs.org However, once obtained, its alkylation provides a reliable path to a variety of N-substituted derivatives.

Beyond alkylation, arylation of the imidazole ring is another important functionalization. While specific examples for 4-(pentafluoroethyl)imidazole are not extensively detailed, general methods for imidazole arylation are well-established. Nickel-catalyzed C-H arylation protocols, for instance, have been successfully applied to various imidazoles, typically targeting the C2 position. rsc.org Similarly, copper-catalyzed N-arylation of imidazoles using aryl halides is a robust method for introducing aryl groups onto the ring nitrogen. mit.edu These established protocols offer potential pathways for the arylation of the 4-(pentafluoroethyl)imidazole core.

Table 1: Regioselective Alkylation of a 4-(Pentafluoroethyl)imidazole Derivative This table summarizes the conditions for a key alkylation step in the synthesis of angiotensin II receptor antagonists, highlighting the regioselectivity achieved.

| Imidazole Substrate | Alkylating Agent | Base | Solvent | Regioisomeric Ratio (N1:N3) | Reference |

|---|---|---|---|---|---|

| Methyl 4-(pentafluoroethyl)-2-propyl-1H-imidazole-5-carboxylate | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile derivative | K₂CO₃ | DMF | High selectivity for N1 | acs.org |

Multicomponent Reaction Approaches to Imidazole Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient alternative for constructing the imidazole scaffold in a single step from several starting materials. researchgate.net Classic methods like the Debus-Radziszewski synthesis, which typically involves a dicarbonyl compound, an aldehyde, and ammonia, form the basis for many modern MCRs. mdpi.combohrium.com These reactions can be catalyzed by various agents, including Lewis acids and p-toluenesulfonic acid (PTSA), to produce highly substituted imidazoles. isca.mersc.orgnih.gov

While the direct synthesis of 1H-Imidazole, 4-(pentafluoroethyl)- via an MCR is not prominently documented, the strategy holds significant potential. The approach would involve incorporating a building block that already contains the pentafluoroethyl group. For example, a pentafluoroethyl-substituted dicarbonyl compound or aldehyde could theoretically be employed in a Debus-type reaction. The success of such a strategy would depend on the availability and reactivity of the fluorinated starting material. The Van Leusen imidazole synthesis, which uses a tosylmethyl isocyanide (TosMIC) reagent, represents another potential MCR route for accessing fluorinated imidazoles. mdpi.com

Targeted Perfluoroalkylation Techniques in Heterocyclic Synthesis

Instead of building the imidazole ring with the fluorine-containing group attached, an alternative strategy is to introduce the pentafluoroethyl group directly onto a pre-formed heterocyclic core. This approach benefits from the availability of a wider range of non-fluorinated starting materials. Recent advances in synthetic chemistry have produced a powerful toolbox for such transformations.

Direct C-H perfluoroalkylation has emerged as a particularly attractive method. For instance, a nickel-catalyzed procedure using the air- and moisture-stable complex (dppf)Ni(o-tol)Cl has been developed for the direct perfluoroalkylation of various heteroarenes. rsc.org This method tolerates sensitive functional groups and provides a direct route to the desired products. rsc.org

Copper-mediated reactions also play a vital role. The use of stable (phen)CuRF reagents (where RF is a perfluoroalkyl group like pentafluoroethyl) allows for the efficient perfluoroalkylation of heteroaryl bromides under mild conditions. acs.org This method is notable for its high functional group tolerance, enabling the synthesis of a wide array of perfluoroalkylated heteroarenes. acs.org Furthermore, photoredox catalysis using visible light has been shown to be effective for the perfluoroalkylation of five-membered heterocycles, offering a rapid and efficient method that can be intensified using microflow technology. nih.gov

Catalytic Methods for the Synthesis of 1H-Imidazole, 4-(pentafluoroethyl)-Derivatives

Catalysis is central to the modern synthesis of complex molecules, providing efficient, selective, and often more environmentally benign reaction pathways. The synthesis of fluorinated imidazoles benefits significantly from both transition metal catalysis and, increasingly, organocatalysis.

Transition Metal-Catalyzed Transformations

Transition metals like nickel, copper, and palladium are workhorses in the synthesis of substituted heterocycles. nih.gov Their catalytic cycles enable challenging bond formations, including the creation of carbon-fluorine and carbon-carbon bonds essential for synthesizing the target compound. wiley-vch.deresearchgate.net

Nickel Catalysis: As mentioned, nickel catalysts are effective for the direct C-H perfluoroalkylation of heterocycles. rsc.org Nickel complexes with specific phosphine (B1218219) ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), have also been developed for the C-H arylation of imidazoles with phenol (B47542) derivatives, demonstrating the versatility of nickel in functionalizing the imidazole core. rsc.org

Copper Catalysis: Copper is widely used due to its cost-effectiveness and unique reactivity. Copper-mediated perfluoroalkylation with reagents like (phen)Cu(C₂F₅) is a key method for introducing the pentafluoroethyl group onto heteroaryl halides. acs.org Additionally, copper(II) catalysts have been employed in multicomponent reactions to synthesize various imidazole derivatives. nih.gov

Palladium Catalysis: Palladium catalysis is a cornerstone of cross-coupling chemistry. While C-F bonds are notoriously strong, methods for palladium-catalyzed nucleophilic fluorination have been developed, typically involving the reductive elimination from an arylpalladium(II) fluoride (B91410) complex. nih.gov Such catalytic systems are crucial for developing new routes to fluorinated aromatics.

Table 2: Overview of Catalytic Perfluoroalkylation Methods for Heterocycles This table compares different transition metal-based catalytic systems applicable to the synthesis of perfluoroalkylated heterocycles.

| Catalyst System | Reagent/Substrate | Key Features | Reference |

|---|---|---|---|

| (dppf)Ni(o-tol)Cl | Heteroaromatics + RF-I | Direct C-H perfluoroalkylation; Tolerates sensitive functional groups | rsc.org |

| (phen)CuRF | Heteroaryl Bromides | Uses stable perfluoroalkyl-copper complexes; Mild conditions | acs.org |

| Ru(bpy)₃²⁺ / Visible Light | Heteroaromatics + RF-I | Photoredox catalysis; Rapid reaction times in continuous flow | nih.gov |

Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful branch of synthetic chemistry, often providing complementary selectivity to metal-based systems. researchgate.net In imidazole synthesis, organocatalysts are frequently used to promote multicomponent reactions that build the heterocyclic ring.

For example, amino acids like L-proline and its derivatives have been shown to be efficient catalysts for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.net Simple organic acids, such as p-toluenesulfonic acid (PTSA) and even 2-ethylhexanoic acid, also serve as effective catalysts for these condensations, offering mild conditions and straightforward workups. isca.meresearchgate.net While these methods have not been explicitly reported for the synthesis of 1H-Imidazole, 4-(pentafluoroethyl)-, they represent a promising and environmentally friendly avenue for investigation, particularly for the MCR-based approaches discussed in section 2.1.2.

Green Chemistry Principles Applied to the Synthesis of Fluorinated Imidazoles

The application of green chemistry principles to the synthesis of fluorinated imidazoles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key strategies include the use of multicomponent reactions, alternative energy sources like microwave irradiation, and the development of reusable catalysts.

One-pot, multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing the number of purification steps and minimizing solvent waste. organic-chemistry.orgresearchgate.netnih.gov For instance, the synthesis of tetrasubstituted imidazoles can be achieved with high efficiency by heating a mixture of a 2-bromoacetophenone, a primary amine, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org This approach is not only environmentally friendly but also offers high yields, ranging from 80-96%. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. jlu.edu.cnnih.govorientjchem.orgorganic-chemistry.org The synthesis of 1,5-disubstituted imidazoles, for example, has been successfully achieved on a polymeric support using a base-promoted 1,3-dipolar cycloaddition reaction under microwave irradiation. nih.gov This method allows for excellent yields and high purity of the final products after cleavage from the support. nih.gov Similarly, the synthesis of imidazole-4-carboxylates from 1,2-diaza-1,3-dienes and primary amines is significantly improved by microwave irradiation, with yields increasing from the 51-55% range with conventional heating to 71-77% with microwave assistance. nih.gov

The development of reusable catalysts is another critical aspect of green imidazole synthesis. Nano-catalysts, such as nano-TiCl4.SiO2, have been shown to be efficient, readily available, and reusable for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in a one-pot procedure with good to excellent yields. researchgate.net The use of biodegradable promoters like lactic acid also represents a green approach to the synthesis of 2,4,5-trisubstituted imidazoles, providing an environmentally benign alternative to traditional catalysts.

While a specific green synthesis protocol for 1H-Imidazole, 4-(pentafluoroethyl)- is not extensively documented, the principles outlined above can be readily adapted. A hypothetical green synthesis could involve a one-pot reaction of a suitable pentafluoroethyl-containing building block, such as a pentafluoroethyl-substituted α-dicarbonyl compound, with an aldehyde and an ammonium source, potentially under microwave irradiation and using a recyclable catalyst.

Table 1: Comparison of Green Synthetic Methodologies for Substituted Imidazoles

| Methodology | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| One-Pot, Four-Component Synthesis | 2-Bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, 130°C | 80-96 | organic-chemistry.org |

| Microwave-Assisted Synthesis | Polymer-bound imines, p-toluenesulfonylmethyl isocyanide | Microwave irradiation | Excellent | nih.gov |

| Microwave-Assisted 1,5-Electrocyclization | 1,2-Diaza-1,3-dienes, primary amines, aldehydes | Acetonitrile, Microwave, 150°C | 70-77 | nih.gov |

| Nano-Catalyst Promoted Synthesis | Benzil, aromatic aldehyde, amine, ammonium acetate | nano-TiCl4.SiO2 | Good to Excellent | researchgate.net |

| Solventless Microwave Synthesis | 1,2-Diketones, urotropine, ammonium acetate | Microwave, acetic acid | High | organic-chemistry.org |

Strategic Application of Protecting Group Chemistry in Imidazole Synthesis

The synthesis of specifically substituted imidazoles, such as 1H-Imidazole, 4-(pentafluoroethyl)-, often requires the use of protecting groups to ensure regioselectivity. The imidazole ring has two nitrogen atoms and three carbon atoms (C2, C4, and C5) that can potentially be functionalized. Direct substitution can lead to a mixture of isomers, which are often difficult to separate. Protecting groups temporarily block one or more reactive sites, allowing for the desired substitution to occur at a specific position. organic-chemistry.org

A significant challenge in the synthesis of 4-substituted imidazoles is the inherent reactivity of the imidazole ring, where the C2 and C5 positions are generally more susceptible to electrophilic and nucleophilic attack, respectively, than the C4 position. To overcome this, a protecting group can be used to alter the electronic properties of the imidazole ring or to direct substitution to the desired position.

A notable strategy for achieving regioselective C4-arylation involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group as a protecting group for one of the imidazole nitrogens. acs.org In a key "SEM-switch," the protecting group can be transferred from the N1 to the N3 position, which in turn activates the C4 position for arylation. acs.org This approach allows for the sequential and regioselective arylation of all three carbon atoms of the imidazole core. acs.org While this method has been demonstrated for arylation, the underlying principle of using a protecting group to control the reactivity of the C4 position is directly applicable to the introduction of a pentafluoroethyl group.

Another example of the utility of protecting groups is the use of a dialkoxymethyl group to protect the imidazole nitrogen, which facilitates the metalation and subsequent substitution at the C2 position. researchgate.net This protecting group is easily introduced and can be removed under mild neutral or acidic conditions. researchgate.net Although this particular strategy targets the C2 position, it highlights the general concept of using N-protection to enable regioselective C-functionalization.

The choice of protecting group is crucial and depends on its stability under the reaction conditions required for the introduction of the pentafluoroethyl group and the ease of its subsequent removal. uchicago.eduoup.com Common protecting groups for the imidazole nitrogen include the Boc (tert-butoxycarbonyl) group, which can be selectively removed under specific conditions. arkat-usa.org For the synthesis of 1H-Imidazole, 4-(pentafluoroethyl)-, a plausible strategy would involve the protection of the imidazole nitrogen with a suitable group, such as SEM, followed by a directed introduction of the pentafluoroethyl group at the C4 position, and concluding with the deprotection of the nitrogen.

Table 2: Protecting Groups in Imidazole Synthesis

| Protecting Group | Introduction Reagent | Deprotection Conditions | Application in Imidazole Synthesis | Reference |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl | TBAF or acid | Directs regioselective C4 and C5 arylation. acs.org | acs.org |

| Dialkoxymethyl | Trimethyl or triethyl orthoformate | Neutral or acidic hydrolysis | Facilitates C2-lithiation and substitution. researchgate.net | researchgate.net |

| tert-Butoxycarbonyl (Boc) | Boc-anhydride | NaBH4 in EtOH (selective for imidazoles) | General N-protection. arkat-usa.org | arkat-usa.org |

Elucidation of Chemical Structure and Reactivity Through Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Imidazole (B134444) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound like 1H-Imidazole, 4-(pentafluoroethyl)-, a combination of ¹⁹F, ¹H, and ¹³C NMR would provide a complete picture of its molecular framework.

High-Resolution ¹⁹F NMR Spectroscopic Investigations

Given the presence of the pentafluoroethyl group, ¹⁹F NMR spectroscopy is the most direct method for probing the electronic environment of the fluorine atoms. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the local chemical environment. biophysics.orgnih.gov

The pentafluoroethyl group (-CF₂CF₃) would be expected to show two distinct signals in the ¹⁹F NMR spectrum: one for the CF₂ group and one for the CF₃ group.

Expected Chemical Shifts: The CF₃ group would likely appear as a triplet, and the CF₂ group as a quartet, due to the coupling between the two sets of fluorine atoms (³JFF). The chemical shifts would be influenced by the electron-withdrawing nature of the imidazole ring. Typical chemical shift ranges for fluorinated aliphatic groups are well-documented. ucsb.edu

Coupling Constants: The magnitude of the ³JFF coupling constant would provide information about the conformation of the pentafluoroethyl group.

A hypothetical data table for the ¹⁹F NMR spectrum is presented below.

| Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (JFF) (Hz) |

| -CF₃ | ~ -80 to -90 | Triplet (t) | ~ 5-15 |

| -CF₂- | ~ -110 to -130 | Quartet (q) | ~ 5-15 |

Comprehensive ¹H and ¹³C NMR Spectral Analysis

¹H and ¹³C NMR spectroscopy would be used to characterize the imidazole ring and the N-H proton.

¹H NMR: The ¹H NMR spectrum would be expected to show signals for the protons on the imidazole ring (H-2, H-5) and the N-H proton. The chemical shifts of the ring protons would be influenced by the electron-withdrawing pentafluoroethyl group. The N-H proton signal would likely be broad due to quadrupole broadening and exchange. In deuterated chloroform, imidazole protons typically appear between 7 and 8 ppm, with the N-H proton appearing further downfield. researchgate.net

¹³C NMR: The ¹³C NMR spectrum would show signals for the three carbons of the imidazole ring and the two carbons of the pentafluoroethyl group. The carbon atoms of the pentafluoroethyl group would exhibit splitting due to coupling with the fluorine atoms (¹JCF and ²JCF). The chemical shifts of the imidazole carbons would also be affected by the fluorinated substituent.

A hypothetical data table for the ¹H and ¹³C NMR spectra is presented below.

Table 1: Hypothetical ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-2 | ~ 7.5 - 8.0 | Singlet (s) |

| H-5 | ~ 7.0 - 7.5 | Singlet (s) |

| N-H | ~ 10 - 13 | Broad Singlet (br s) |

Table 2: Hypothetical ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | ~ 135 - 140 | Singlet (s) |

| C-4 | ~ 120 - 130 | Triplet (t) |

| C-5 | ~ 115 - 125 | Singlet (s) |

| -CF₂- | ~ 110 - 120 | Quartet (q) |

| -CF₃ | ~ 115 - 125 | Triplet of Quartets (tq) |

Vibrational Spectroscopy (Infrared and Raman) in Mechanistic and Structural Studies

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3100-3300 cm⁻¹), C-H stretching of the imidazole ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the ring (in the 1400-1600 cm⁻¹ region), and strong absorptions corresponding to the C-F stretching vibrations of the pentafluoroethyl group (typically in the 1100-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would also reveal these vibrational modes, but with different relative intensities. The symmetric vibrations of the imidazole ring and the C-F bonds would likely give rise to strong Raman signals.

A hypothetical data table for the key vibrational frequencies is presented below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) | 3100 - 3300 |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N/C=C Stretch (ring) | 1400 - 1600 | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 (strong) | 1100 - 1300 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. For 1H-Imidazole, 4-(pentafluoroethyl)-, a high-resolution mass spectrum would confirm its elemental composition.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound.

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the pentafluoroethyl group or parts of it (e.g., CF₃, C₂F₅). Fragmentation of the imidazole ring is also possible. Analysis of these fragments helps to piece together the molecular structure. For instance, a related compound, 1-pentafluorobenzoyl-1H-imidazole, shows characteristic fragmentation patterns. nih.gov

A hypothetical data table of major mass spectral fragments is presented below.

| m/z | Possible Fragment Identity |

| [M]⁺ | Intact Molecule |

| [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

| [M - C₂F₅]⁺ | Loss of a pentafluoroethyl radical |

| [C₃H₃N₂]⁺ | Imidazole ring fragment |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com If a suitable single crystal of 1H-Imidazole, 4-(pentafluoroethyl)- can be grown, this technique would provide precise information on:

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the pentafluoroethyl group relative to the imidazole ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonding involving the N-H group and other intermolecular forces. The crystal structure of related fluorinated imidazoles often reveals complex hydrogen bonding networks. nsf.gov

A hypothetical data table summarizing potential crystal data is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | ~ 5-10 |

| b (Å) | ~ 8-15 |

| c (Å) | ~ 10-20 |

| β (°) | ~ 90-110 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Stability Assessment

Thermal analysis techniques are crucial for assessing the stability of a compound at different temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For 1H-Imidazole, 4-(pentafluoroethyl)-, DSC would be used to determine its melting point and to detect any phase transitions. Studies on similar phenyl-imidazoles have shown that they can exhibit complex thermal behavior, including polymorphism and supercooling. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would reveal the decomposition temperature of the compound, providing a measure of its thermal stability. The presence of the thermally stable pentafluoroethyl group would be expected to influence the decomposition profile. The thermal stability of various imidazole-based ionic liquids has been studied, indicating that the nature of substituents significantly affects their decomposition.

A hypothetical data table for thermal analysis data is presented below.

| Analysis | Parameter | Hypothetical Value |

| DSC | Melting Point (Tₘ) | ~ 100-150 °C |

| TGA | Onset of Decomposition (Tₒ) | > 200 °C |

Electrochemical Characterization Methods for Redox Properties and Stability

The electrochemical behavior of fluorinated imidazole derivatives is a subject of significant interest, particularly for applications in materials science and electronics. However, a detailed electrochemical investigation specifically focused on 1H-Imidazole, 4-(pentafluoroethyl)- is not extensively documented in publicly available literature. General principles of electrochemical analysis and data from structurally related fluorinated imidazoles can, however, provide a framework for understanding its potential redox properties and stability.

Electrochemical methods such as cyclic voltammetry (CV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS) are powerful tools for probing the electron transfer processes of molecules. nih.gov These techniques can determine the oxidation and reduction potentials, the reversibility of redox events, and the stability of the compound under electrochemical stress. sciepub.com

For instance, studies on other fluorinated imidazole salts, such as lithium 4,5-dicyano-2-(trifluoromethyl)imidazolide (LiTDI), have shown high anodic stability, making them suitable for high-voltage battery applications. researchgate.netosti.gov The electrochemical stability of such compounds is often evaluated by scanning the potential to positive values and observing the onset of oxidative current. For LiTDI, this stability extends up to +4.6V vs. a metallic lithium anode. researchgate.net The presence of electron-withdrawing fluoroalkyl and cyano groups is crucial for this stability. It is plausible that the pentafluoroethyl group in 1H-Imidazole, 4-(pentafluoroethyl)- would also impart significant oxidative stability due to its strong electron-withdrawing nature.

The redox properties of imidazole derivatives are also influenced by the solvent, the supporting electrolyte, and the electrode material. researchgate.netwojast.org.ng Cyclic voltammetry experiments are typically conducted in a three-electrode cell, with a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). tudelft.nl The resulting voltammogram provides information on the potentials at which the compound is oxidized or reduced.

While specific experimental data for 1H-Imidazole, 4-(pentafluoroethyl)- is not available, a hypothetical cyclic voltammogram would likely show an irreversible oxidation peak at a high positive potential, indicative of its anticipated high stability. The exact potential would depend on the experimental conditions.

To provide a comprehensive understanding of the electrochemical properties of 1H-Imidazole, 4-(pentafluoroethyl)- , dedicated experimental studies would be required. Such research would involve systematic cyclic voltammetry studies under various conditions to determine its redox potentials and stability window. The data from such studies could be tabulated as shown in the hypothetical example below.

Hypothetical Electrochemical Data for 1H-Imidazole, 4-(pentafluoroethyl)-

| Parameter | Value | Conditions |

| Oxidation Potential (Ep,a) | Not Available | Glassy Carbon Electrode, 0.1 M TBAPF6 in Acetonitrile, 100 mV/s |

| Reduction Potential (Ep,c) | Not Available | Glassy Carbon Electrode, 0.1 M TBAPF6 in Acetonitrile, 100 mV/s |

| Electrochemical Window | Not Available | --- |

Further investigations using techniques like rotating disk electrode (RDE) voltammetry could provide insights into the kinetics of the electron transfer processes. Computational studies, in conjunction with experimental work, would also be invaluable in predicting the electrochemical behavior and understanding the influence of the pentafluoroethyl substituent on the electronic structure of the imidazole ring.

Theoretical and Computational Investigations of 1h Imidazole, 4 Pentafluoroethyl Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "1H-Imidazole, 4-(pentafluoroethyl)-", DFT studies would be instrumental in understanding its fundamental properties. Researchers would typically calculate the optimized molecular geometry, Mulliken atomic charges, and the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations would reveal the distribution of electron density within the molecule, identify the most likely sites for electrophilic and nucleophilic attack, and provide insights into the molecule's kinetic stability. The strong electron-withdrawing nature of the pentafluoroethyl group is expected to significantly influence the electronic properties of the imidazole (B134444) ring.

Quantum Chemical Descriptors and Computational Prediction of Chemical Properties

Quantum chemical descriptors are numerical values derived from the theoretical model of a molecule that quantify various aspects of its chemical behavior. For "1H-Imidazole, 4-(pentafluoroethyl)-", these would include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These descriptors are valuable for predicting the reactivity and potential applications of the compound. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor.

Molecular Dynamics Simulations for Understanding Solvation and Transport Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. An MD simulation of "1H-Imidazole, 4-(pentafluoroethyl)-" in various solvents would provide a detailed picture of its solvation shell and how it interacts with solvent molecules. This would be particularly interesting for understanding its behavior in both polar and non-polar environments, given the combination of the polar imidazole ring and the hydrophobic pentafluoroethyl group. Such simulations can also be used to predict transport properties like diffusion coefficients.

Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry

Computational chemistry can be employed to map out the potential energy surfaces of chemical reactions involving "1H-Imidazole, 4-(pentafluoroethyl)-". researchgate.net This would allow for the identification of transition state structures and the calculation of activation energies for various potential reactions, such as protonation/deprotonation of the imidazole ring or reactions involving the pentafluoroethyl group. This information is crucial for understanding the compound's stability and its potential to participate in chemical transformations.

Photophysical Properties and Theoretical Calculations

Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the photophysical properties of a molecule. For "1H-Imidazole, 4-(pentafluoroethyl)-", these calculations would determine its absorption and emission spectra, quantum yields, and excited-state lifetimes. The presence of the pentafluoroethyl group could lead to interesting photophysical behaviors, and theoretical studies would be essential for interpreting experimental data and designing potential applications in areas like organic electronics or as fluorescent probes. mdpi.com

Advanced Applications of 1h Imidazole, 4 Pentafluoroethyl and Its Derivatives in Materials and Chemical Sciences

Electrolyte Systems for Advanced Energy Storage Devices

Design and Development of Imidazole-Based Ionic Liquid Electrolytes

There is no specific information available on the design and development of ionic liquid electrolytes based on 1H-Imidazole, 4-(pentafluoroethyl)-. Research in the field of fluorinated ionic liquids has predominantly focused on cations with trifluoromethyl (-CF3) or other perfluoroalkyl groups, but not specifically the pentafluoroethyl (-C2F5) group at the 4-position of the imidazole (B134444) ring.

Studies on Ion Transport Mechanisms and Electrochemical Stability in Battery Applications

Detailed studies on the ion transport mechanisms, including conductivity and transference numbers, as well as the electrochemical stability of electrolytes containing the 1H-Imidazole, 4-(pentafluoroethyl)- cation for battery applications, have not been reported in the available scientific literature. While general studies on imidazolium-based ionic liquids suggest that fluorination can enhance electrochemical stability, specific data for the pentafluoroethyl derivative is absent. ajol.inforesearchgate.netaston.ac.uk

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Synthesis and Characterization of Coordination Polymers Incorporating 1H-Imidazole, 4-(pentafluoroethyl)- Moieties

No specific instances of the synthesis and characterization of coordination polymers incorporating 1H-Imidazole, 4-(pentafluoroethyl)- as a ligand have been documented. The field of coordination chemistry extensively utilizes imidazole and its derivatives as ligands to construct diverse metal complexes and coordination polymers. nih.govwikipedia.org However, the use of this particular pentafluoroethyl-substituted imidazole has not been described.

Development of MOFs with Fluorinated Imidazole Linkers for Specific Applications

The development of Metal-Organic Frameworks (MOFs) using 1H-Imidazole, 4-(pentafluoroethyl)- as a linker has not been reported. Research on fluorinated MOFs often employs linkers with fluoro-functionalized aromatic rings or perfluorinated aliphatic chains to enhance properties like hydrophobicity and gas sorption selectivity. researchgate.netnih.gov However, there are no available studies that specifically utilize the 4-(pentafluoroethyl)-1H-imidazole linker.

Role in Catalysis and Organocatalysis

The role of 1H-Imidazole, 4-(pentafluoroethyl)- and its derivatives in catalysis or organocatalysis is not documented in the scientific literature. While imidazole and its various derivatives are known to act as catalysts or be components of catalytic systems, there is no specific information regarding the catalytic activity of the pentafluoroethyl-substituted variant.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The imidazole core is a common structural motif in N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis. While specific catalytic systems employing 1H-Imidazole, 4-(pentafluoroethyl)- as a ligand are not extensively documented, the electronic properties conferred by the pentafluoroethyl group suggest its potential utility. The strong electron-withdrawing nature of the C2F5 group would modulate the electron-donating ability of the resulting NHC ligand, which in turn can influence the activity and selectivity of a metal catalyst.

Derivatives of imidazoles are known to be effective ligands for a variety of metal-catalyzed reactions. For instance, imidazole-derived N-heterocyclic carbenes have been used as ligands to prepare catalysts for olefin metathesis. lifechemicals.com Furthermore, Schiff base–imidazole-functionalized metal-organic frameworks (MOFs) have been successfully used to anchor palladium clusters for highly efficient Suzuki coupling reactions. rsc.org The introduction of a pentafluoroethyl group onto the imidazole ring could enhance the stability and catalytic performance of such systems due to the unique properties of fluorinated compounds. A cobalt catalyst based on a tripodal imidazole/pyridine platform has shown capabilities in both water reduction and oxidation, highlighting the versatility of imidazole-based ligands in electrocatalysis. epa.gov

Utilization in Specific Organic Transformations, e.g., Perfluoroalkylation Reactions

The development of novel perfluoroalkylation methods is a significant area of research in organic synthesis, driven by the increasing importance of fluorinated compounds in pharmaceuticals and materials science. While the direct use of 1H-Imidazole, 4-(pentafluoroethyl)- as a perfluoroalkylating agent is not a primary focus of available research, its synthesis would be of interest to chemists working in this area.

More commonly, reagents are developed to transfer perfluoroalkyl groups to various substrates. For example, pentafluoroethyl phenyl sulfone has been used for the nucleophilic pentafluoroethylation of aldehydes, ketones, and imines. organic-chemistry.org This suggests that while 1H-Imidazole, 4-(pentafluoroethyl)- itself may not be the reagent, it represents a target molecule whose synthesis would rely on efficient perfluoroalkylation methodologies. The development of practical nucleophilic perfluoroalkylation reagents, such as 4-pyridyl perfluoroalkyl sulfides, is an active area of investigation. chemrxiv.org

Supramolecular Assembly and Host-Guest Chemistry

The self-assembly of molecules into well-defined nanostructures is a key concept in supramolecular chemistry. Imidazole and its derivatives are known to participate in hydrogen bonding and other non-covalent interactions, making them valuable components in the design of supramolecular architectures. The presence of a fluorinated tail, such as the pentafluoroethyl group, can introduce fluorous interactions, which are a driving force for self-assembly.

For instance, highly fluorinated cyclodextrins have been shown to interact preferentially with fluorinated guest molecules. scite.ai This "fluorous effect" could be exploited in systems involving 1H-Imidazole, 4-(pentafluoroethyl)-, potentially leading to the formation of unique supramolecular structures like nanofibers or vesicles in specific solvents. The study of supramolecular assembly in live cells has been mapped using pro-assembling molecules, demonstrating the biological relevance of these interactions. mpg.denih.govnih.gov Imidazole-phenol Schiff base compounds have also been studied for their self-assembled supramolecular structures. researchgate.net

Investigations into Corrosion Inhibition Mechanisms and Surface Adsorption Phenomena

Imidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. scite.aiphyschemres.org The inhibitive properties of these compounds are attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The adsorption process involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring with the vacant d-orbitals of the metal.

The introduction of a pentafluoroethyl group into the imidazole ring is expected to significantly influence its corrosion inhibition properties. Fluorine atoms can enhance the adsorption process through their high electronegativity, leading to stronger coordination with the metal surface. Furthermore, the hydrophobic nature of the perfluoroalkyl chain can create a more robust barrier against water and corrosive species. Studies on other fluorinated imidazole derivatives have shown excellent corrosion inhibition efficiencies. nih.govmdpi.com For example, a diisocyanate-imidazole based organic compound has been investigated as a corrosion inhibitor for stainless steel in simulated acid cleaning solutions for desalination plants. nih.gov

The following table summarizes the inhibition efficiencies of some imidazole derivatives, illustrating their potential as corrosion inhibitors.

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |

| Toluene-2,4-diisocyanate-4-(1H-imidazole-ly) aniline (B41778) (TDIA) | 304L Stainless Steel | 1M HCl + 3.5% NaCl | ~90 at 25°C | nih.gov |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | Brackish Water (1% NaCl) | >80 | mdpi.com |

| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) (SJ1) | Carbon Steel | 0.1 M HCl | 96 | physchemres.org |

Utilization as Versatile Building Blocks for Complex Fluorinated Organic Architectures

Fluorinated imidazole derivatives are valuable building blocks in organic synthesis, providing access to more complex molecules with tailored properties for applications in medicinal chemistry and materials science. lifechemicals.comnih.govnih.govnih.gov The presence of both the imidazole ring and a perfluoroalkyl group in 1H-Imidazole, 4-(pentafluoroethyl)- makes it a potentially useful precursor for the synthesis of novel bioactive compounds and functional materials.

The imidazole core can be further functionalized at various positions, allowing for the construction of diverse molecular scaffolds. nih.govnih.gov For example, fluorinated imidazole[4,5f] organic-chemistry.orgnih.govphenanthroline derivatives have been synthesized and investigated as potential inhibitors of liver cancer cell proliferation. nih.gov The synthesis of such complex molecules often relies on the availability of appropriately substituted building blocks. The development of synthetic routes to compounds like 1H-Imidazole, 4-(pentafluoroethyl)- is therefore of significant interest to the chemical community. researchgate.net The use of phenanthro[9,10-d]imidazole as a building block for blue light-emitting materials further illustrates the potential of imidazole-based structures in materials science. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 1h Imidazole, 4 Pentafluoroethyl

Elucidation of Reaction Pathways and Intermediates

The imidazole (B134444) ring is an aromatic heterocycle that can participate in various chemical transformations. nih.govmdpi.com The presence of a pentafluoroethyl group at the C4 position is expected to significantly influence its reactivity.

Tautomerism:

Like many substituted imidazoles, 1H-Imidazole, 4-(pentafluoroethyl)- can exist in tautomeric forms. The proton on the nitrogen can reside on either N1 or N3, leading to 4-(pentafluoroethyl)-1H-imidazole and 5-(pentafluoroethyl)-1H-imidazole. The equilibrium between these tautomers is influenced by the electronic nature of the substituent. For 4(5)-nitroimidazole, the 4-nitro tautomer is favored over the 5-nitro tautomer. nih.govmdpi.com Given that the pentafluoroethyl group is also strongly electron-withdrawing, a similar preference for the 4-(pentafluoroethyl) tautomer can be anticipated.

Reaction Intermediates:

Imidazolium (B1220033) Ions: In acidic conditions or during alkylation reactions, the lone pair of electrons on the N3 nitrogen can be protonated or alkylated, forming an imidazolium ion. This intermediate is crucial in many acid-catalyzed reactions and nucleophilic substitutions on the imidazole ring. nih.gov

Anionic Intermediates: In the presence of a strong base, the N-H proton can be abstracted to form an imidazolate anion. This anion is a potent nucleophile and is a key intermediate in N-alkylation and N-acylation reactions. The regioselectivity of subsequent reactions would depend on the relative nucleophilicity of the two nitrogen atoms and steric hindrance. beilstein-journals.org

Radical Intermediates: While less common for imidazoles themselves, reactions involving radical initiators could lead to the formation of radical intermediates. The pentafluoroethyl group might influence the stability and subsequent reaction pathways of such radicals.

Potential Reaction Pathways:

Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack. However, the strongly deactivating nature of the pentafluoroethyl group would make electrophilic substitution on the ring significantly more difficult compared to unsubstituted imidazole. Any substitution would likely be directed to the C5 position, as the C2 position is also deactivated by the adjacent nitrogen atoms.

Nucleophilic Aromatic Substitution: The electron-withdrawing pentafluoroethyl group would activate the imidazole ring towards nucleophilic aromatic substitution, particularly at the C2 and C5 positions. A strong nucleophile could potentially displace a suitable leaving group at these positions.

N-Alkylation/N-Acylation: These are common reactions for imidazoles and would proceed via the formation of an imidazolate anion followed by nucleophilic attack on an alkyl or acyl halide. The regioselectivity of these reactions (N1 vs. N3) is a key aspect that would require experimental investigation. beilstein-journals.orgresearchgate.net

Kinetic and Thermodynamic Analysis of Chemical Reactions

Detailed kinetic and thermodynamic data for reactions involving 1H-Imidazole, 4-(pentafluoroethyl)- are not available. However, we can make qualitative predictions based on the known effects of fluoroalkyl groups on reaction rates and equilibria.

Influence of the Pentafluoroethyl Group:

The -C2F5 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect has significant consequences for both the kinetics and thermodynamics of reactions.

Acidity: The pentafluoroethyl group will increase the acidity of the N-H proton of the imidazole ring, making it easier to deprotonate. This translates to a lower pKa value compared to unsubstituted imidazole.

Basicity: Conversely, the basicity of the non-protonated nitrogen (N3) will be significantly reduced. This means that protonation or reactions involving the basic nitrogen will be thermodynamically less favorable and likely slower.

Reaction Rates:

Electrophilic Reactions: The rate of electrophilic aromatic substitution will be drastically reduced due to the deactivation of the ring.

Hypothetical Kinetic Data for N-Alkylation:

To illustrate the potential impact, one could hypothesize a kinetic study on the N-alkylation of 1H-Imidazole, 4-(pentafluoroethyl)- with an alkyl halide. The rate law would likely be second order, first order in the imidazole and first order in the alkyl halide.

| Reaction Parameter | Hypothetical Value | Influence of -C2F5 Group |

| Rate Constant (k) | Dependent on conditions | Likely higher for deprotonation, but overall rate may vary |

| Activation Energy (Ea) | - | Expected to be higher for electrophilic attack, lower for nucleophilic attack |

| pKa | Lower than imidazole (pKa ≈ 14.5) | Increased acidity due to electron withdrawal |

This table is hypothetical and for illustrative purposes only, as experimental data is not available.

Stereochemical and Regiochemical Control in Imidazole-Based Reactions

The control of stereochemistry and regiochemistry is a critical aspect of synthetic chemistry involving substituted imidazoles.

Stereochemistry:

For reactions involving 1H-Imidazole, 4-(pentafluoroethyl)-, stereochemical considerations would primarily arise if a chiral center is introduced during the reaction, for instance, by using a chiral reactant or catalyst. Without the introduction of a chiral element, reactions at the achiral imidazole ring would typically yield racemic mixtures if a new stereocenter is formed.

Regiochemistry:

Regioselectivity is a major consideration for reactions of 4-substituted imidazoles.

N-Alkylation/N-Acylation: The alkylation or acylation of 1H-Imidazole, 4-(pentafluoroethyl)- can lead to two possible regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. The ratio of these products is determined by a combination of electronic and steric factors.

Electronic Effects: The electron-withdrawing pentafluoroethyl group at C4 will decrease the electron density at the adjacent N3, making it less nucleophilic. This would favor attack at the more distant N1.

Steric Effects: The bulky pentafluoroethyl group may sterically hinder attack at the adjacent N3, further favoring reaction at N1.

Therefore, it is highly probable that N-alkylation or N-acylation would be highly regioselective for the 1,4-disubstituted product. Studies on other substituted imidazoles and indazoles have shown that the choice of base, solvent, and electrophile can significantly influence the regiochemical outcome. beilstein-journals.orgresearchgate.netnih.govnih.gov

Electrophilic Substitution: As mentioned earlier, electrophilic substitution would be disfavored but would likely occur at the C5 position, the position least deactivated by the pentafluoroethyl group and the ring nitrogens.

Table of Expected Regioselectivity:

| Reaction Type | Expected Major Regioisomer | Rationale |

| N-Alkylation | 1-Alkyl-4-(pentafluoroethyl)-1H-imidazole | Electronic deactivation and steric hindrance at N3 |

| N-Acylation | 1-Acyl-4-(pentafluoroethyl)-1H-imidazole | Electronic deactivation and steric hindrance at N3 |

| Electrophilic Substitution | 5-Substituted-4-(pentafluoroethyl)-1H-imidazole | C5 is the least electronically deactivated position |

This table represents predicted outcomes based on chemical principles, pending experimental verification.

Structure Property Relationships in 1h Imidazole, 4 Pentafluoroethyl Chemistry

Impact of the Pentafluoroethyl Moiety on Electronic and Steric Properties of the Imidazole (B134444) Ring

The electronic impact of the pentafluoroethyl group can be quantified using Hammett constants. Perfluoroalkyl groups, in general, have large positive σ values, indicative of their strong electron-withdrawing capabilities. This influences the reactivity of the imidazole ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack, particularly at positions with reduced electron density. humanjournals.com

From a steric perspective, the pentafluoroethyl group is considerably bulkier than a hydrogen atom. While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), the cumulative effect of five fluorine atoms and the C-C bond length results in a significant steric presence. This steric hindrance can influence the regioselectivity of reactions involving the imidazole ring, potentially directing incoming reagents away from the C-5 position. csic.esnih.gov The steric bulk can also affect the orientation of the molecule in crystal packing and its interactions in condensed phases.

Table 1: Comparison of Electronic and Steric Parameters of Substituents

| Substituent | van der Waals Radius (Å) of terminal atom(s) | Estimated Steric Demand | Electronic Effect (Hammett σ_m) |

|---|---|---|---|

| -H | 1.20 | Minimal | 0.00 |

| -CH₃ | 2.00 | Low | -0.07 |

| -CF₃ | 1.47 (F) | Moderate | 0.43 |

| -C₂F₅ | 1.47 (F) | Significant | ~0.5 (estimated) |

| -NO₂ | 1.55 (O) | Moderate | 0.71 |

Note: Data for -C₂F₅ is estimated based on related perfluoroalkyl groups. Specific experimental values may vary.

Correlation of Structural Modifications with Chemical Performance and Material Properties (excluding biological activity)

Structural modifications of 1H-Imidazole, 4-(pentafluoroethyl)-, particularly at the N-1 position, can be correlated with changes in its chemical performance and material properties. The introduction of various substituents on the nitrogen atom can tune the molecule's characteristics for specific applications.

Alkylation or arylation at the N-1 position prevents tautomerism and can alter the solubility, melting point, and boiling point of the compound. For instance, the introduction of long alkyl chains can lead to the formation of imidazolium (B1220033) salts with ionic liquid properties. researchgate.net Fluorinated imidazolium salts are of particular interest in materials science for applications such as electrolytes in batteries and as components of gas-separation membranes, owing to their thermal stability and unique solvation properties. acs.orggoogle.com The presence of the pentafluoroethyl group would be expected to enhance the thermal and chemical stability of such materials.

The reactivity of the imidazole ring is also influenced by N-1 substitution. N-alkylation can direct further substitution reactions to the C-2 or C-5 positions. The strong electron-withdrawing effect of the 4-pentafluoroethyl group deactivates the ring towards electrophilic attack. However, metallation at the C-2 position, a common reaction for imidazoles, followed by quenching with an electrophile, provides a viable route for further functionalization. The steric hindrance from the 4-pentafluoroethyl group may influence the ease of this metallation.

The incorporation of 1H-Imidazole, 4-(pentafluoroethyl)- as a ligand in coordination complexes is another area where its structural features are critical. The pyridine-like nitrogen (N-3) can coordinate to metal centers. The electron-withdrawing nature of the -C₂F₅ group will affect the donor strength of the nitrogen, influencing the stability and electronic properties of the resulting metal complex. nih.gov Such fluorinated ligands are valuable in catalysis, where they can enhance the stability and selectivity of catalysts.

Table 2: Predicted Impact of N-1 Substitution on Properties of 4-(pentafluoroethyl)imidazole

| N-1 Substituent | Expected Change in Solubility | Potential Application | Rationale |

|---|---|---|---|

| -H | Moderate in polar solvents | Ligand, Building Block | Capable of H-bonding |

| -CH₃ | Increased in organic solvents | Synthetic Intermediate | Reduced polarity |

| -Long Alkyl Chain | Formation of ionic liquids | Ionic Liquids, Electrolytes | Amphiphilic character |

| -Aryl | Increased thermal stability | High-performance materials | π-stacking interactions |

Tautomerism and Isomerism in 1H-Imidazole, 4-(pentafluoroethyl)- Systems and their Implications for Reactivity

1H-Imidazole, 4-(pentafluoroethyl)- can exist in two tautomeric forms: 4-(pentafluoroethyl)-1H-imidazole and 5-(pentafluoroethyl)-1H-imidazole. These tautomers arise from the migration of the proton between the two nitrogen atoms of the imidazole ring. humanjournals.com In the case of an unsubstituted imidazole ring, these two forms are identical. However, with a substituent at the 4-position, they become distinct isomers.

The equilibrium between these two tautomers is influenced by both electronic and steric factors, as well as the surrounding environment (e.g., solvent polarity, pH). nih.gov The strong electron-withdrawing nature of the pentafluoroethyl group is expected to have a significant impact on the relative stability of the two tautomers. Computational studies on substituted imidazoles have shown that electron-withdrawing groups can influence the acidity of the N-H protons and the basicity of the non-protonated nitrogen, thereby shifting the tautomeric equilibrium. It is likely that the 4-(pentafluoroethyl) tautomer is more stable than the 5-(pentafluoroethyl) tautomer due to the placement of the electron-withdrawing group further from the pyrrole-like nitrogen.

The existence of these tautomers has important implications for the reactivity of the molecule. Reactions can proceed through either tautomer, potentially leading to a mixture of products. For example, N-alkylation could occur on either nitrogen, leading to two different regioisomers: 1-alkyl-4-(pentafluoroethyl)-1H-imidazole and 1-alkyl-5-(pentafluoroethyl)-1H-imidazole. The ratio of these products would depend on the relative energies of the tautomers and the transition states leading to each product. The steric bulk of the pentafluoroethyl group would also play a role, potentially favoring alkylation at the less hindered nitrogen. nih.gov

In addition to prototropic tautomerism, structural isomerism is also a key consideration. For instance, the synthesis of 4-(pentafluoroethyl)-1H-imidazole could potentially yield 2-(pentafluoroethyl)-1H-imidazole as a byproduct, depending on the synthetic route. The distinct placement of the pentafluoroethyl group would lead to different electronic and steric environments, and thus different chemical and physical properties.

Table 3: Tautomers of 4-(pentafluoroethyl)-1H-imidazole

| Tautomer Name | Structure | Key Feature |

|---|---|---|

| 4-(pentafluoroethyl)-1H-imidazole | Imidazole ring with -C₂F₅ at C-4 | Proton on N-1 |

| 5-(pentafluoroethyl)-1H-imidazole | Imidazole ring with -C₂F₅ at C-5 | Proton on N-1 |

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation.

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance fluorinated group reactivity .

How is the structure of 4-(pentafluoroethyl)imidazole derivatives characterized using spectroscopic and crystallographic methods?

Basic Research Question

Methodological Approach :

- NMR spectroscopy :

- ¹H/¹³C NMR identifies substituent positions (e.g., pentafluoroethyl at C4) via coupling patterns and chemical shifts.

- ¹⁹F NMR confirms fluorination (δ ~ -70 to -120 ppm for CF₃/CF₂ groups) .

- X-ray crystallography : Single-crystal analysis resolves bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding with N-H groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Data Interpretation :

Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

What strategies are employed to analyze the acid-base duality of 4-(pentafluoroethyl)imidazole in different chemical environments?

Advanced Research Question

The imidazole ring’s nitrogen atoms confer amphoteric behavior , which can be studied via:

- Potentiometric titration : Measure pKa values in aqueous/organic solvents to assess basicity (N1-H) and acidity (N3-H) .

- UV-Vis spectroscopy : Monitor protonation/deprotonation shifts in absorption spectra under varying pH .

- Computational modeling : Use Gaussian or ORCA to calculate proton affinities and electrostatic potential maps .

Key Considerations :

Fluorinated substituents (e.g., pentafluoroethyl) increase electron-withdrawing effects, lowering N-H basicity compared to non-fluorinated analogs .

How does the pentafluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The pentafluoroethyl group (-C₂F₅) impacts reactivity through:

- Electronic effects : Strong electron-withdrawing nature deactivates the imidazole ring, slowing electrophilic substitutions but enhancing oxidative stability .

- Steric effects : Bulky fluorinated groups may hinder access to catalytic sites in coupling reactions, requiring larger ligands (e.g., XPhos) for Pd catalysts .

- Solubility : Fluorophilic solvents (e.g., perfluorohexane) improve reaction homogeneity in fluorinated systems .

Experimental Design :

Compare coupling yields of 4-(pentafluoroethyl)imidazole with non-fluorinated analogs under identical conditions to isolate electronic/steric contributions .

What computational models predict the binding affinity of 4-(pentafluoroethyl)imidazole derivatives with biological targets?

Advanced Research Question

Methodology :

- Molecular docking (AutoDock/Vina) : Screen against targets (e.g., cytochrome P450, EGFR) to identify binding poses and interaction hotspots (e.g., H-bonding with His residues) .

- MD simulations (GROMACS) : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

- QSAR modeling : Corrogate substituent effects (e.g., -C₂F₅) with IC₅₀ values from enzyme inhibition assays .

Validation :

Cross-check computational predictions with in vitro assays (e.g., fluorescence polarization for EGFR inhibition) .

How can contradictions in reported biological activities of imidazole derivatives be resolved through experimental validation?

Advanced Research Question

Contradiction Sources :

- Variability in assay conditions (e.g., cell lines, pH, incubation time).

- Impurities in synthesized compounds (e.g., unreacted fluorinated intermediates) .

Q. Resolution Strategies :

Reproduce experiments : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Analytical purity checks : Use HPLC-MS to confirm compound integrity (>98% purity) .

Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Meta-analysis : Aggregate data from PubMed/Scopus to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.